molecular formula C6H10O2 B12979890 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol

3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol

Cat. No.: B12979890
M. Wt: 114.14 g/mol
InChI Key: AQHDSUJDRRNTMA-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol is a unique organic compound characterized by its bicyclic structure. The compound has the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . Its structure consists of a bicyclo[1.1.1]pentane core with a hydroxymethyl group attached to one of the bridgehead carbons. This compound is known for its high strain energy due to the bicyclic framework, which makes it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol typically involves the functionalization of the bicyclo[1.1.1]pentane core. . The reaction conditions often include the use of borane (BH3) in tetrahydrofuran (THF) followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar hydroboration-oxidation techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on enzymes and receptors, potentially altering their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison: 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol is unique due to its specific functionalization, which imparts distinct chemical and biological properties. Compared to its parent hydrocarbon, it has enhanced reactivity and potential for hydrogen bonding. The presence of the hydroxymethyl group also makes it more versatile for further chemical modifications .

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-ol

InChI

InChI=1S/C6H10O2/c7-4-5-1-6(8,2-5)3-5/h7-8H,1-4H2

InChI Key

AQHDSUJDRRNTMA-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)O)CO

Origin of Product

United States

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